

Navigating the Nomenclature of 3-Phenylpentanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzylbutanoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical research and pharmaceutical development, an unambiguous understanding of a compound's nomenclature is paramount. This guide provides a comprehensive overview of the synonyms, chemical identifiers, and fundamental properties of the molecule commonly known as α -Ethyl-hydrocinnamic acid. For clarity and accuracy, this guide will use the IUPAC-preferred name, 3-Phenylpentanoic acid, as the primary identifier. This compound is a carboxylic acid that features a phenyl group attached to the third carbon of a pentanoic acid backbone. While it is noted as an impurity in the synthesis of some pharmaceuticals, its unique structure also makes it a subject of interest for its potential biological activities.^{[1][2]}

Chemical Identity and Synonyms

The accurate identification of a chemical compound is foundational to any research endeavor. 3-Phenylpentanoic acid is known by several names, which can often be a source of confusion. This section aims to clarify the various synonyms and provide a clear mapping to its core identity.

Systematic and Common Names

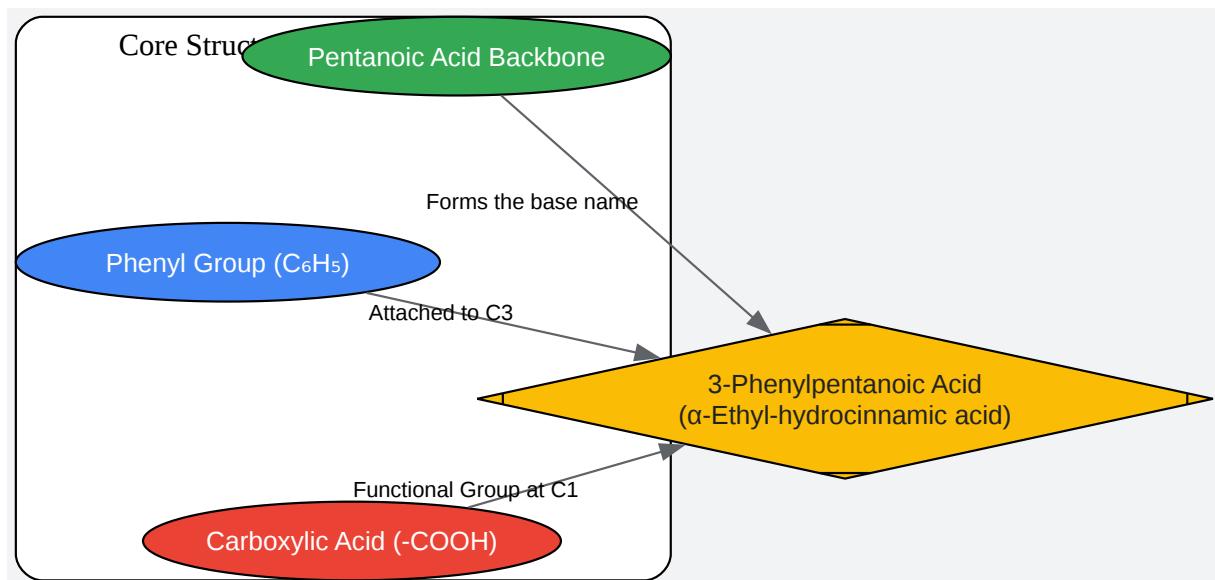
The most widely accepted and systematic name for this compound is 3-Phenylpentanoic acid. However, historical and commercial sources may refer to it using a variety of synonyms. Understanding these alternative names is crucial for a comprehensive literature search and for clear communication within the scientific community.

A list of common synonyms includes:

- alpha-Ethyl-hydrocinnamic acid
- β -Ethylhydrocinnamic acid[3]
- 3-Phenylvaleric acid[4]
- 2-phenylbutane carboxylic acid[4]

It is important to distinguish 3-Phenylpentanoic acid from structurally related but distinct compounds. For instance, hydrocinnamic acid (or 3-phenylpropanoic acid) is a related compound that lacks the ethyl group at the alpha position.[5][6][7][8][9] Similarly, alpha-methylhydrocinnamic acid is another distinct molecule with a methyl group instead of an ethyl group.[10]

The following diagram illustrates the relationship between the core structure and its primary IUPAC name.



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Caption: Relationship between the core chemical moieties and the IUPAC name for 3-Phenylpentanoic acid.

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, a standardized set of identifiers is used. The following table summarizes the key identifiers for 3-Phenylpentanoic acid.

Identifier	Value	Source
CAS Number	5669-17-0	[2] [3] [4]
Molecular Formula	C11H14O2	[1] [2] [3] [4]
Molecular Weight	178.22 g/mol	[1] [2]
IUPAC Name	3-Phenylpentanoic acid	N/A
InChI	InChI=1S/C11H14O2/c1-2-10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13)	N/A
InChIKey	NJEKDDOCPZKREE-UHFFFAOYSA-N	[3]
SMILES	CCC(CC(=O)O)C1=CC=CC=C1	[2] [3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in research and development, influencing everything from its solubility to its behavior in biological systems.

Property	Value	Source
Density	1.066 g/cm ³	[3] [4]
Boiling Point	288.9 °C at 760 mmHg	[3] [4]
Flash Point	186.1 °C	[3] [4]
LogP	2.65490	[4]
PSA (Polar Surface Area)	37.30000	[4]

The presence of both a non-polar phenyl group and a polar carboxylic acid group gives 3-phenylpentanoic acid moderate solubility in water and higher solubility in organic solvents like

ethanol and acetone.[[11](#)]

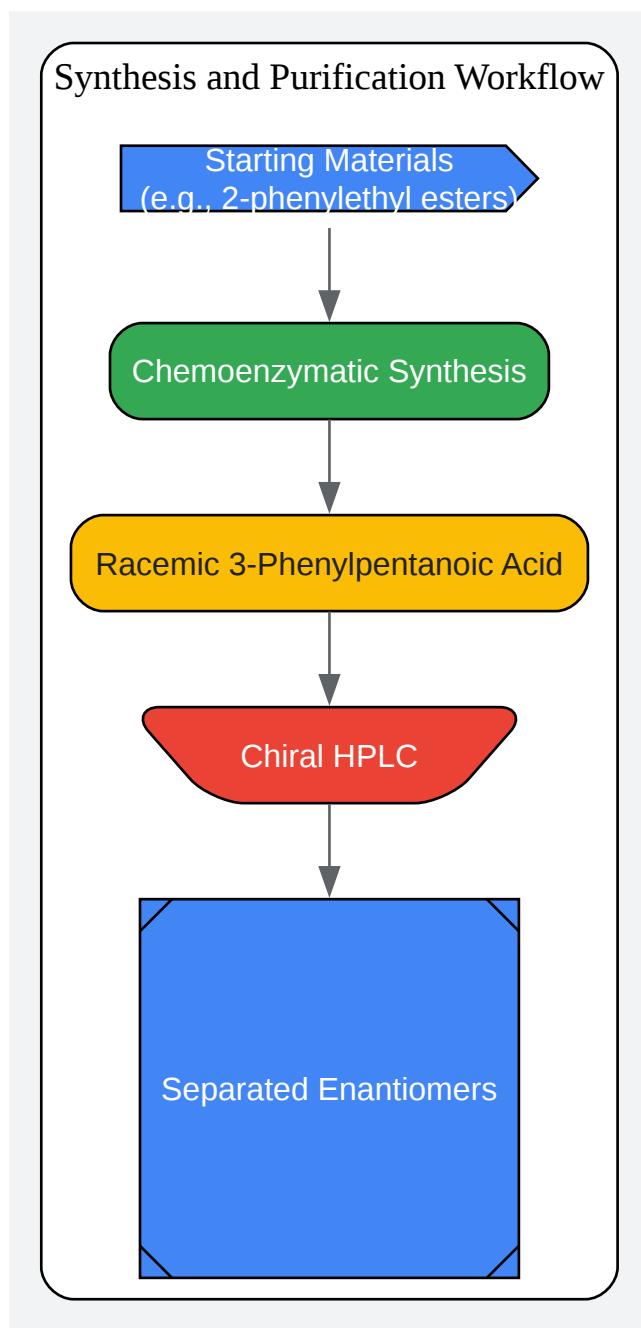
Synthesis and Applications

Synthesis Overview

3-Phenylpentanoic acid can be synthesized through various organic chemistry pathways. One noted method is the chemoenzymatic synthesis from 2-phenylethyl esters and proton donors.

[[1](#)][[2](#)] The enantiomers of this chiral compound can be separated using chiral High-Performance Liquid Chromatography (HPLC).[[1](#)]

The following diagram outlines a generalized workflow for the synthesis and purification of 3-Phenylpentanoic acid.



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Caption: A generalized workflow for the synthesis and chiral separation of 3-Phenylpentanoic acid.

Potential Applications and Research Interest

3-Phenylpentanoic acid is primarily documented as an impurity of 2-phenylbutyric acid, a compound used in the synthesis of some pharmaceuticals.^{[1][2]} However, it has also been

investigated for its own biological activities. Research has shown that it can inhibit the growth of certain *Pseudomonas* strains, suggesting potential antimicrobial applications.[1][2] There is also speculation that it may be useful in the treatment of neurotoxicity, although the precise mechanism of action is not yet fully understood.[1][2] It is hypothesized that its mode of action may involve the inhibition of protein, RNA, or DNA synthesis.[1][2]

Conclusion

A clear and comprehensive understanding of the nomenclature and fundamental properties of α -Ethyl-hydrocinnamic acid, more formally known as 3-Phenylpentanoic acid, is essential for researchers and developers in the chemical and pharmaceutical sciences. By consolidating its various synonyms, key identifiers, and physicochemical properties, this guide serves as a foundational resource to aid in future research and development efforts involving this compound.

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